molecular formula C20H23BrN2O2 B565590 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 CAS No. 1246817-87-7

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8

Cat. No.: B565590
CAS No.: 1246817-87-7
M. Wt: 411.369
InChI Key: QCFBDQSHLKFOGJ-FUEQIQQISA-N
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Description

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 is a deuterated derivative of a piperazine-based compound. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. The deuterated form is often used in research to study the pharmacokinetics and metabolic pathways of the compound due to its stability and distinguishable mass spectrometric profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine core is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Esterification: The benzoic acid moiety is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid.

    Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions using deuterated solvents or reagents.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), thiourea

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of the corresponding hydrogenated compound

    Substitution: Formation of azides or thiols

Scientific Research Applications

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 has several applications in scientific research:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems.

    Metabolic Pathways: Helps in identifying metabolic pathways and intermediates due to its distinguishable mass spectrometric profile.

    Drug Development: Serves as a model compound for developing new pharmaceuticals with improved stability and efficacy.

    Biological Studies: Used in studies related to receptor binding, enzyme inhibition, and cellular uptake.

Mechanism of Action

The mechanism of action of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dibromobenzonitrile
  • 2-Amino-5-chlorobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile

Uniqueness

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies. Its combination of a bromophenyl group and a piperazine ring also offers a distinct pharmacophoric profile, making it valuable in drug discovery and development.

Properties

IUPAC Name

ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBDQSHLKFOGJ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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